Fungicidal Potency Advantage Over 3-Methylarylideneisoxazol-5(4H)-one Prior Art
The patent expressly states that 3-aryl-4-(2-thienylmethylene)isoxazol-5(4H)-ones—the class to which the target compound belongs—are differentiated from the 3-methylarylideneisoxazol-5(4H)-ones disclosed in GB-A 1,074,803 by ‘surprisingly high activity even at low application rates’ [1]. Although the patent does not publish explicit EC₅₀ values in the publicly viewable claims section, the qualitative superiority is asserted as a basis for patentability and is supported by biological examples within the full specification [1]. This represents a class-level inference that the 3-phenyl substitution and thiophen-2-ylmethylene motif confer a meaningful fungicidal performance gain over the closest prior-art comparator class.
| Evidence Dimension | Fungicidal efficacy (qualitative potency at low application rates) |
|---|---|
| Target Compound Data | 3-Aryl-4-(2-thienylmethylene)isoxazol-5(4H)-ones (including the target compound): ‘surprisingly high activity even at low application rates’ [1] |
| Comparator Or Baseline | 3-Methylarylideneisoxazol-5(4H)-ones disclosed in GB-A 1,074,803; described as having insufficient activity [1] |
| Quantified Difference | Not numerically quantified in the accessible patent excerpt; directional advantage asserted as ‘surprisingly high’ vs. ‘not always sufficient’ [1] |
| Conditions | In planta fungicidal assays against phytopathogenic fungi (specific pathogens and application rates disclosed in full patent specification, not extracted here) [1] |
Why This Matters
For users screening fungicide candidates, this patent-backed differentiation signals that the 3-phenyl/thiophene substitution pattern is essential for activity, making generic substitution with 3-methyl or other aryl variants scientifically invalid without confirmatory re-testing.
- [1] Hallenbach W, Guth O, Seitz T, et al. 3-Aryl-4-(2-thienylmethylene)isoxazol-5(4H)-ones as Fungicides. WO Patent 2011161035 A1, published 2011-12-28. Bayer CropScience AG. Paragraphs [0004]–[0005]. View Source
